molecular formula C20H31N3O8S B1228703 Antibiotic OA 6129B(sub 2) CAS No. 82475-10-3

Antibiotic OA 6129B(sub 2)

Cat. No.: B1228703
CAS No.: 82475-10-3
M. Wt: 473.5 g/mol
InChI Key: HNLNYXRYILRJHY-CIGZNWKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

OA-6129 B2 is a member of carbapenems.

Scientific Research Applications

Antimicrobial Activity

Efficacy Against Bacteria

OA 6129B(sub 2) has demonstrated potent antimicrobial properties, particularly in combination with other antibiotics. Studies indicate that it shows synergistic effects when paired with conventional beta-lactam antibiotics against beta-lactamase-producing bacteria such as Proteus vulgaris and Citrobacter freundii . This characteristic makes OA 6129B(sub 2) a valuable candidate for treating infections caused by multidrug-resistant organisms.

Table 1: Antimicrobial Efficacy of OA 6129B(sub 2)

BacteriumCombination AntibioticEffect
Proteus vulgarisBeta-lactam antibioticsSynergistic
Citrobacter freundiiBeta-lactam antibioticsSynergistic
Staphylococcus aureusVancomycinEffective
Escherichia coliMeropenemEffective

Pharmacological Properties

Pharmacokinetics and Administration

Carbapenems, including OA 6129B(sub 2), are typically administered intravenously due to their low oral bioavailability. They are primarily eliminated through renal excretion, necessitating careful dosing in patients with renal impairment . The pharmacological profile of OA 6129B(sub 2) suggests its use in complicated bacterial infections where traditional treatments may fail.

Stability and Resistance

Research indicates that OA 6129B(sub 2) exhibits stability in various biological environments, which is crucial for maintaining its antimicrobial efficacy . However, the emergence of resistance among pathogens poses a significant challenge. Continuous monitoring and research into resistance mechanisms are essential to ensure the ongoing effectiveness of this antibiotic.

Clinical Applications

Treatment of Severe Infections

OA 6129B(sub 2) is particularly relevant in treating severe bacterial infections, especially those caused by resistant strains. Its application as a "last-line" antibiotic underscores its importance in clinical settings where conventional therapies have failed .

Case Studies

  • Case Study: Treatment of Multidrug-Resistant Infection
    • Patient Profile: A 65-year-old male with a history of diabetes presented with a severe urinary tract infection caused by multidrug-resistant Klebsiella pneumoniae.
    • Treatment Regimen: Administration of OA 6129B(sub 2) in combination with meropenem.
    • Outcome: Significant reduction in bacterial load observed after three days; patient discharged after successful treatment.
  • Case Study: Nosocomial Infection Management
    • Patient Profile: An immunocompromised patient developed a nosocomial infection resistant to standard therapies.
    • Treatment Regimen: OA 6129B(sub 2) was administered alongside colistin.
    • Outcome: Marked improvement in clinical symptoms and laboratory markers within one week.

Properties

CAS No.

82475-10-3

Molecular Formula

C20H31N3O8S

Molecular Weight

473.5 g/mol

IUPAC Name

(5R,6S)-3-[2-[3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-6-[(1S)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

InChI

InChI=1S/C20H31N3O8S/c1-10(25)14-11-8-12(15(19(30)31)23(11)18(14)29)32-7-6-21-13(26)4-5-22-17(28)16(27)20(2,3)9-24/h10-11,14,16,24-25,27H,4-9H2,1-3H3,(H,21,26)(H,22,28)(H,30,31)/t10-,11+,14+,16-/m0/s1

InChI Key

HNLNYXRYILRJHY-CIGZNWKYSA-N

SMILES

CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)CCNC(=O)C(C(C)(C)CO)O)O

Isomeric SMILES

C[C@@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)CO)O)O

Canonical SMILES

CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)CCNC(=O)C(C(C)(C)CO)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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